



Application Notes and Protocols for NCD38 in MLL-AF9 Leukemia Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) with mixed-lineage leukemia (MLL) gene rearrangements, such as MLL-AF9, represents an aggressive subtype with a generally poor prognosis.[1] The MLL-AF9 fusion protein acts as an oncogenic driver, disrupting normal hematopoietic differentiation and promoting leukemic cell proliferation.[2][3] A promising therapeutic target in this context is Lysine-Specific Demethylase 1 (LSD1), a histone modifier that represses the expression of key hematopoietic regulatory genes.[4]

NCD38 is a novel, potent small molecule inhibitor of LSD1.[4] It has demonstrated significant anti-leukemic effects in preclinical models, including those for MLL-AF9 leukemia.[4] **NCD38** functions by reactivating critical myeloid development programs that are silenced by LSD1, thereby inducing differentiation and inhibiting leukemic growth.[4] These application notes provide a comprehensive overview of the mechanism of action of **NCD38** and detailed protocols for its use in in vitro and in vivo MLL-AF9 leukemia models.

Mechanism of Action of NCD38

NCD38 exerts its anti-leukemic effects by inhibiting the enzymatic activity of LSD1. In the context of MLL-AF9 leukemia, LSD1 is part of a repressive complex that silences superenhancers of key hematopoietic transcription factors, such as GFI1 and ERG, which are crucial for myeloid differentiation.[4][5]



The core mechanism involves the following steps:

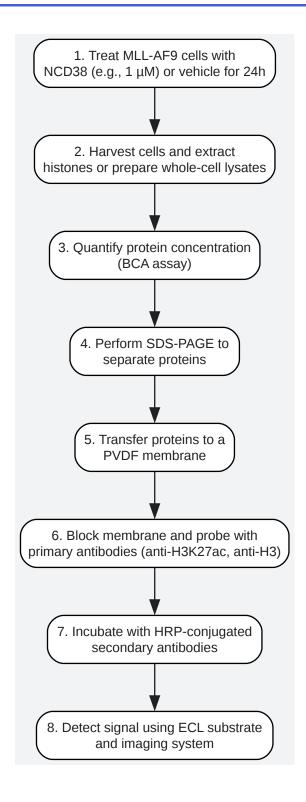
- LSD1 Inhibition: **NCD38** binds to and inhibits LSD1, preventing the demethylation of histone H3 at lysine 4 (H3K4) and affecting other histone marks through complex interactions.
- Super-Enhancer Activation: Inhibition of LSD1 leads to the eviction of the LSD1/CoREST repressive complex from chromatin.[5] This results in an increase in active histone marks, such as H3K27 acetylation (H3K27ac), at super-enhancer regions of critical hematopoietic genes.[4]
- Gene Program Reactivation: The activation of these super-enhancers drives the expression of master regulators of myeloid differentiation (e.g., GFI1, ERG).[4][5]
- Phenotypic Changes: The re-expression of these genes triggers a shift from a leukemogenic, self-renewing state to a program of myeloid differentiation, leading to cell cycle arrest, apoptosis, and a reduction in leukemic burden.[4]



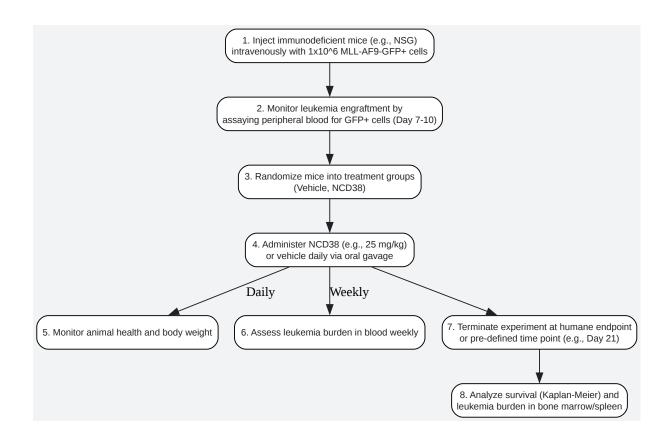












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